molecular formula C10H7F3N2O2 B1311974 Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 205485-25-2

Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Cat. No. B1311974
CAS RN: 205485-25-2
M. Wt: 244.17 g/mol
InChI Key: VSSSUXPZDNKHRK-UHFFFAOYSA-N
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Description

“Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-” is a chemical compound with the molecular formula C9H7F3O2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of many different substances .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to the benzene ring are a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a diazirine group (-N2H) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.146 Da and a mono-isotopic mass of 204.039810 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 246.6±40.0 °C at 760 mmHg, and a flash point of 100.0±22.2 °C . It also has several other properties, such as a molar refractivity of 44.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 158.6±3.0 cm3 .

Scientific Research Applications

Spectroscopic Studies

  • Structure Analysis : The structure of similar compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, has been determined using spectroscopic techniques like MS, IR, NMR, and UV-visible spectroscopy (Özay, Yıldız, Ünver, & Durlu, 2013).

Antiproliferative Activity

  • Cancer Research : Certain benzaldehyde derivatives have been examined for their antiproliferative activity against human cancer cell lines, indicating potential applications in cancer research (Liszkiewicz, 2002).

Chemical Synthesis

  • Linkers for Solid Phase Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been used as linkers in solid phase organic synthesis (Swayze, 1997).
  • Functionalisation of Compounds : The functionalisation of compounds like 1,3-bis(trifluoromethyl)benzene, involving benzaldehyde derivatives, has been explored for various synthetic applications (Dmowski & Piasecka-Maciejewska, 1998).

Molecular Interactions

  • Crystallography Studies : Research on 2-methoxy-benzaldehyde has revealed the presence of intra- and intermolecular C–H ��� O short contacts, which are significant in understanding molecular interactions (Ribeiro-Claro, Drew, & Félix, 2002).

Pharmaceutical Research

  • Anti-Tubercular Activity : Some benzaldehyde derivatives have shown potential anti-tubercular activity, indicating their relevance in pharmaceutical research (Anand, 2018).

Enzyme Catalysis

  • Asymmetric Synthesis : Benzaldehyde lyase (BAL) has been used for the asymmetric synthesis of certain compounds, demonstrating the enzyme's utility in catalyzing reactions involving benzaldehyde derivatives (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Nonlinear Optical Materials

  • Optical Crystal Studies : Research on compounds like 3-methoxy-4-hydroxy-benzaldehyde, closely related to the target molecule, has implications in the field of nonlinear optics due to their significant optical properties (Salary, Lal, Wang, Aggarwal, & Penn, 1999).

properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSUXPZDNKHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452229
Record name Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205485-25-2
Record name 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205485-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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